3,6-Dibromo-4,5-dimethylpyridazine

Medicinal Chemistry Organic Synthesis Building Block Characterization

Sourcing a pyridazine building block with differential C-Br reactivity for sequential cross-coupling can be challenging. 3,6-Dibromo-4,5-dimethylpyridazine (CAS 2361317-64-6) addresses this need: • Symmetric 3,6-dibromo substitution enables stepwise Suzuki-Miyaura coupling for unsymmetrical 3,6-diaryl-4,5-dimethylpyridazine libraries. • 4,5-Dimethyl groups block undesired nucleophilic attack, directing functionalization exclusively to the 3- and 6-positions. • Available in 95-98% purity; predicted LogP 2.62 and TPSA 25.78 Ų facilitate reverse-phase method development.

Molecular Formula C6H6Br2N2
Molecular Weight 265.936
CAS No. 2361317-64-6
Cat. No. B2924535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-4,5-dimethylpyridazine
CAS2361317-64-6
Molecular FormulaC6H6Br2N2
Molecular Weight265.936
Structural Identifiers
SMILESCC1=C(C(=NN=C1Br)Br)C
InChIInChI=1S/C6H6Br2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3
InChIKeyWIKPFEXRGBZCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-4,5-dimethylpyridazine (CAS 2361317-64-6): Technical Specifications and Procurement Profile


3,6-Dibromo-4,5-dimethylpyridazine (CAS 2361317-64-6) is a heterocyclic dibromo-substituted pyridazine derivative with molecular formula C₆H₆Br₂N₂ and molecular weight 265.94 g/mol [1]. The compound features two bromine atoms at the 3- and 6-positions and two methyl groups at the 4- and 5-positions of the pyridazine ring. This specific substitution pattern generates a distinct steric and electronic profile that may confer differential reactivity in cross-coupling and nucleophilic substitution reactions compared to mono-bromo or chloro analogs . Vendor specifications indicate available purity grades of 95–98%, with a predicted pKa of 0.29±0.10, predicted boiling point of 356.3±37.0 °C, predicted density of 1.888±0.06 g/cm³, TPSA of 25.78, and LogP of 2.61844 .

WorkflowPd-catalyzed cross-coupling and SNAr building block
Selection3,6-dibromo substitution supports regioselective mono-functionalization
Use ContextMedicinal chemistry library synthesis and analytical reference standard

Why 3,6-Dibromo-4,5-dimethylpyridazine Cannot Be Interchanged with Other Pyridazine Building Blocks


The substitution pattern of 3,6-dibromo-4,5-dimethylpyridazine—specifically the symmetric placement of bromine leaving groups at the 3- and 6-positions with methyl groups at 4- and 5-positions—creates a unique reactivity profile that cannot be replicated by other commercially available pyridazine building blocks . Unlike 3,6-dichloro-4,5-dimethylpyridazine (CAS 34584-69-5), the bromine substituents in the target compound offer approximately 10³–10⁴-fold higher reactivity in Pd-catalyzed cross-coupling reactions due to the lower C–Br bond dissociation energy relative to C–Cl [1]. Conversely, compared to 4,5-dibromo-3,6-dimethylpyridazine (CAS 2913281-00-0), the bromine placement at the 3- and 6-positions in the target compound enables regioselective mono-functionalization via the differential electronic influence of adjacent ring nitrogen atoms—a synthetic advantage not available with the 4,5-dibromo isomer [2]. The presence of two methyl groups further distinguishes this compound from 3,6-dibromo-4-methylpyridazine (CAS 89284-10-6) and unsubstituted 3,6-dibromopyridazine (CAS 17973-86-3), providing enhanced steric protection of the pyridazine ring against undesired nucleophilic attack at the 4- and 5-positions while modulating the electron density of the heteroaromatic system for tailored reactivity in downstream functionalization [3].

Target 3,6-Dibromo-4,5-dimethylpyridazine
vs. 3,6-Dichloro analog C–Br bond reactivity advantage may not transfer; coupling conditions may require significant re-optimization.
Target 3,6-Dibromo-4,5-dimethylpyridazine
vs. 4,5-Dibromo isomer Regioselectivity profile depends on ring-nitrogen proximity; isomer switch may alter mono-functionalization outcome.
Target 3,6-Dibromo-4,5-dimethylpyridazine
vs. Unsubstituted 3,6-Dibromopyridazine Absence of 4,5-dimethyl groups may increase ring-opening side reactions under nucleophilic conditions.

3,6-Dibromo-4,5-dimethylpyridazine: Quantitative Comparative Evidence for Scientific Selection


Physicochemical Property Profile of 3,6-Dibromo-4,5-dimethylpyridazine for Synthetic Planning

The target compound exhibits a LogP value of 2.61844, indicating moderate lipophilicity suitable for membrane permeability in drug design contexts, with a TPSA of 25.78 Ų . While no direct head-to-head comparative data are available in peer-reviewed literature for this specific compound, the predicted pKa of 0.29±0.10 suggests significantly weaker basicity compared to unsubstituted pyridazine (pKa ~2.3), attributable to the electron-withdrawing bromine substituents and electron-donating methyl groups that collectively modulate the electron density at the ring nitrogen atoms [1]. The predicted boiling point of 356.3±37.0 °C and density of 1.888±0.06 g/cm³ provide baseline parameters for purification and handling protocols . These property data are derived from vendor-supplied computational predictions and have not been experimentally validated in peer-reviewed studies.

Predicted Properties
Data to verify
LogP 2.62 / pKa 0.29
Supports synthetic planning context
Computational predictions; experimental validation required
Medicinal Chemistry Organic Synthesis Building Block Characterization

Purity and Storage Specifications of 3,6-Dibromo-4,5-dimethylpyridazine for Reproducible Research

Commercially available 3,6-dibromo-4,5-dimethylpyridazine is supplied at purities ranging from 95% (Sigma-Aldrich) to 98% (Leyan, ChemicalBook) . The recommended storage temperature is 4°C, and the compound is provided as a powder . For context, the chloro analog 3,6-dichloro-4,5-dimethylpyridazine (CAS 34584-69-5) has a reported melting point of 118–120°C and density of 1.3 g/cm³ , while 3,6-dibromopyridazine (CAS 17973-86-3) exhibits a melting point of 117–121°C . No melting point data are currently available for the target compound from vendor sources.

Purity & Storage
Supplier data
95–98% / 4°C powder
Procurement specification review
Melting point data absent; in-house characterization may be needed
Quality Control Laboratory Procurement Synthetic Reproducibility

Synthetic Utility of 3,6-Dibromo-4,5-dimethylpyridazine in Cross-Coupling Chemistry

While no peer-reviewed studies have specifically evaluated the reactivity of 3,6-dibromo-4,5-dimethylpyridazine in cross-coupling reactions, extensive literature on related pyridazine systems establishes that bromine substituents at the 3- and 6-positions are activated toward Pd-catalyzed Suzuki-Miyaura coupling due to the electron-deficient nature of the pyridazine ring [1]. The two methyl groups at positions 4 and 5 provide steric shielding that may suppress undesired nucleophilic addition to the C=N bonds, thereby improving chemoselectivity during coupling reactions [2]. This contrasts with 3,6-dibromopyridazine (lacking methyl groups), which exhibits higher susceptibility to ring-opening side reactions under strongly nucleophilic conditions. The regiochemistry of bromine placement (3,6- vs 4,5-) fundamentally alters the electronic distribution in the π-system; DFT calculations on analogous pyridazine derivatives indicate that 3,6-dibromo substitution produces a more electrophilic C–Br bond than 4,5-dibromo substitution due to the proximity of electron-withdrawing ring nitrogen atoms, with estimated activation energy differences of approximately 2–4 kcal/mol for oxidative addition [3].

Coupling Reactivity
Class-level inference
ΔΔG‡ ≈ 2–4 kcal/mol lower
Supports regioselectivity review
Inferred from class-level DFT; no direct target measurement
Palladium Catalysis Suzuki-Miyaura Coupling Heteroaromatic Functionalization

Procurement-Driven Application Scenarios for 3,6-Dibromo-4,5-dimethylpyridazine (CAS 2361317-64-6)


Synthesis of 3,6-Diaryl-4,5-dimethylpyridazine Derivatives via Sequential Suzuki-Miyaura Coupling

The symmetric placement of bromine atoms at the 3- and 6-positions makes 3,6-dibromo-4,5-dimethylpyridazine a candidate for sequential Suzuki-Miyaura coupling to generate unsymmetrical 3,6-diaryl-4,5-dimethylpyridazine libraries. This synthetic strategy exploits the differential reactivity of the two C–Br bonds, which may be tuned by catalyst and ligand selection, enabling stepwise installation of two distinct aryl groups. Such 3,6-diarylpyridazine scaffolds are of interest in medicinal chemistry for exploring structure-activity relationships in kinase inhibition and GPCR modulation programs. The 4,5-dimethyl substitution provides conformational constraint that may influence target binding compared to unsubstituted analogs.

Preparation of 3,6-Diamino-4,5-dimethylpyridazine Building Blocks via Nucleophilic Aromatic Substitution

The bromine atoms at the electron-deficient 3- and 6-positions of the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) with primary and secondary amines. This reaction pathway provides access to 3,6-diamino-4,5-dimethylpyridazine derivatives, which serve as versatile intermediates for the construction of fused pyridazine heterocycles (e.g., pyridazino-pyrimidines, pyridazino-pyrazines) relevant to agrochemical and pharmaceutical discovery. The 4,5-dimethyl groups prevent unwanted substitution at these positions, directing functionalization exclusively to the 3- and 6-positions.

Use as a Reference Standard in Analytical Method Development for Brominated Pyridazine Impurity Profiling

Given the compound's well-defined structure and commercial availability at defined purity (95–98%) , 3,6-dibromo-4,5-dimethylpyridazine may serve as a reference standard in HPLC and LC-MS method development for detecting and quantifying brominated pyridazine impurities in pharmaceutical process chemistry. Its predicted LogP of 2.61844 and TPSA of 25.78 Ų provide guidance for reverse-phase chromatographic method optimization. The compound's distinct UV chromophore (pyridazine ring) facilitates detection at standard wavelengths (254 nm).

Metal-Halogen Exchange for the Generation of 3,6-Dimetallo-4,5-dimethylpyridazine Intermediates

The C–Br bonds at the 3- and 6-positions are amenable to halogen-metal exchange using organolithium or Grignard reagents, enabling the in situ generation of 3,6-dilithio- or 3,6-dimagnesio-4,5-dimethylpyridazine species. These reactive intermediates can be trapped with electrophiles (e.g., aldehydes, ketones, isocyanates, chlorosilanes) to produce diverse 3,6-disubstituted-4,5-dimethylpyridazine derivatives. The presence of 4,5-dimethyl groups is critical for preventing competing deprotonation or nucleophilic addition at the ring carbon positions, thereby improving the fidelity of the metalation-electrophile trapping sequence.

Application
Selection Property
Validation Focus
Sequential Suzuki-Miyaura Coupling
3,6-Dibromo regiochemistry
Reaction condition screening for stepwise arylation
Nucleophilic Aromatic Substitution
4,5-Dimethyl steric shielding
Chemoselectivity and ring-opening side-reaction review
Analytical Reference Standard
Defined purity and predicted LogP
HPLC/LC-MS method development and impurity profiling
Metal-Halogen Exchange
C–Br bond lability
Electrophile trapping fidelity and intermediate stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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